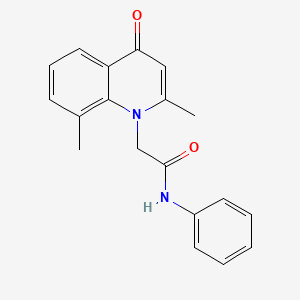
2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline derivatives are a prominent class of compounds in organic chemistry due to their broad spectrum of biological activities and applications in pharmaceutical synthesis. The compound of interest belongs to this class and is noteworthy for its unique molecular structure, which suggests potential for diverse chemical reactions and applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that include cyclization and substitution processes. For example, one-pot synthesis approaches have been developed for related compounds, utilizing α-hydroxylation followed by intramolecular condensation, indicating the possibility of similar synthetic strategies for the target compound (Yuan et al., 2013). Additionally, Sonogashira cross-coupling has been employed in the synthesis of structurally related compounds, offering insights into potential methodologies for synthesizing the compound of interest (Durgadas et al., 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Such studies provide detailed information on the molecular geometry, electronic configuration, and the nature of substituents affecting the compound's reactivity and stability (Durgadas et al., 2013).
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, including nucleophilic substitutions, which are essential for modifying the compound's chemical structure and enhancing its biological activity. The reactivity of such compounds can be influenced by the presence of electron-donating or withdrawing groups, which can affect their pharmacological properties (Ramírez et al., 2020).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and synthesis. These properties can be characterized using techniques like X-ray crystallography and DFT calculations to provide insights into the compound's stability under various conditions (El-Azab et al., 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. Studies on similar compounds have demonstrated significant biological activities, suggesting potential research directions for the compound (Sahu et al., 2002).
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment
One of the notable applications involves the use of 2-substituted 8-hydroxyquinolines (8HQs), which include analogs structurally similar to 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide. These compounds have been proposed for the treatment of Alzheimer's disease (AD). Specifically, they have shown promise as metal chaperones, capable of disaggregating metal-enriched amyloid plaques, inhibiting Cu/Aβ redox chemistry, and potentially reversing the AD phenotype in transgenic animal models. The molecular basis for these effects includes the formation of CuL complexes with neurotransmitters and other molecules, suggesting a neuroprotective and neuroregenerative potential (Kenche et al., 2013).
Anticancer Agents
Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, akin to 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, has identified compounds with moderate to high antitumor activities against various cancer cell lines, including lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. These compounds, developed through a one-pot three-component method, exhibit potent inhibitory activities, with some showing more effectiveness than 5-fluorouracil, a commonly used chemotherapy drug. The anticancer mechanism involves cell cycle arrest and apoptosis, highlighting the potential of 2-oxoquinoline derivatives as anticancer agents (Fang et al., 2016).
Antifungal Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share a structural motif with 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, have been identified as broad-spectrum antifungal agents effective against Candida and Aspergillus species. These compounds' development was guided by their in vitro antifungal activity and improved plasmatic stability, which was achieved by modifying the morpholin-2-one core. Their promising antifungal activity suggests potential applications in treating fungal infections (Bardiot et al., 2015).
Japanese Encephalitis Treatment
A novel anilidoquinoline derivative, structurally related to 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, with notable decreases in viral load and increased survival rates in treated mice, indicating its potential as a treatment for Japanese encephalitis (Ghosh et al., 2008).
Propiedades
IUPAC Name |
2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-6-10-16-17(22)11-14(2)21(19(13)16)12-18(23)20-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGZZVCBOWSUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

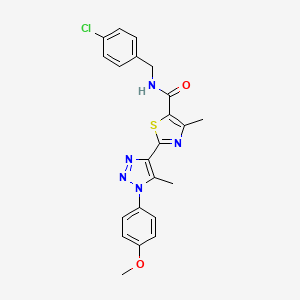
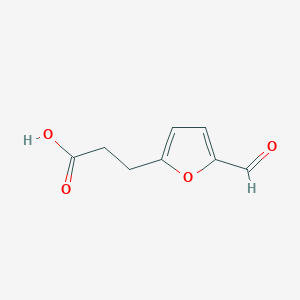
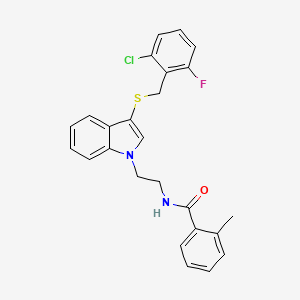

![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)


![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)
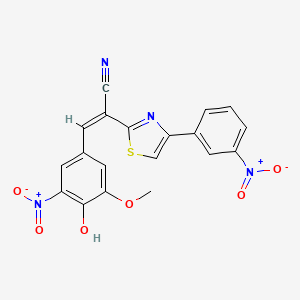
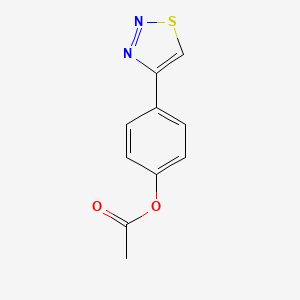
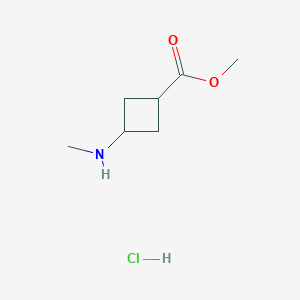
![6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)
